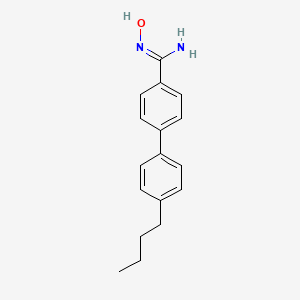
4'-n-Butylbiphenyl-4-carboxamidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-n-Butylbiphenyl-4-carboxamidoxime is an organic compound with the empirical formula C17H20N2O and a molecular weight of 268.35 g/mol . This compound is characterized by the presence of a biphenyl core with a butyl group and a carboxamidoxime functional group. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-n-Butylbiphenyl-4-carboxamidoxime typically involves the reaction of 4’-n-Butylbiphenyl-4-carboxylic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate carboxylic acid chloride, which then reacts with hydroxylamine to form the carboxamidoxime.
Industrial Production Methods: While specific industrial production methods for 4’-n-Butylbiphenyl-4-carboxamidoxime are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4’-n-Butylbiphenyl-4-carboxamidoxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxamidoxime group to an amine.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
4’-n-Butylbiphenyl-4-carboxamidoxime has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-n-Butylbiphenyl-4-carboxamidoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamidoxime group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
- 5-Aminopyridine-2-carboxamidoxime
- Pyrimidine-2-carboxamidoxime
- 3-Methylpyridine-2-carboxamidoxime
Comparison: 4’-n-Butylbiphenyl-4-carboxamidoxime is unique due to its biphenyl core and butyl group, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Properties
Molecular Formula |
C17H20N2O |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
4-(4-butylphenyl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C17H20N2O/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19-20/h5-12,20H,2-4H2,1H3,(H2,18,19) |
InChI Key |
CJMFLZICXYZCJB-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)/C(=N/O)/N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


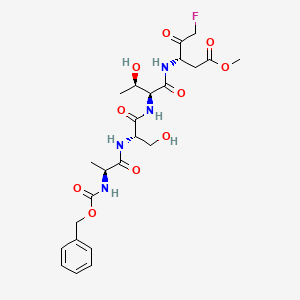
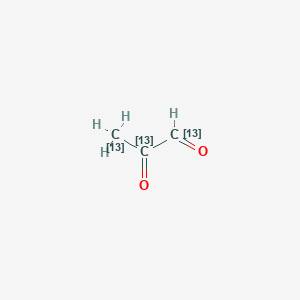
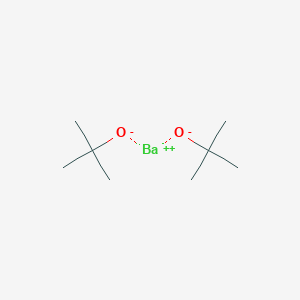
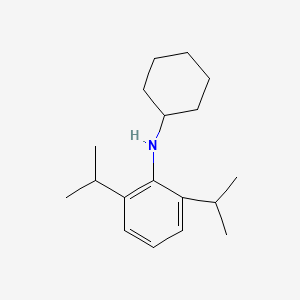
![N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide](/img/structure/B12054863.png)
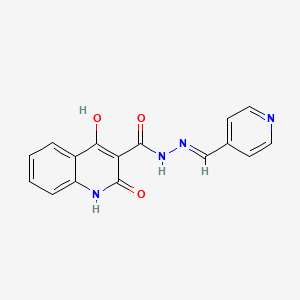
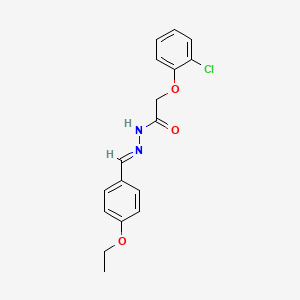
![[4-[2-(Diethylamino)ethylcarbamoyl]phenyl]boronic acid](/img/structure/B12054875.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-isopropyl-[1,3,4]thiadiazol-2-yl)-amide](/img/structure/B12054878.png)
![N-(4-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12054883.png)
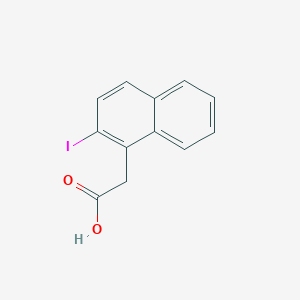
![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12054895.png)


